N,N'-Diethyloxamide
Overview
Description
N,N’-Diethyloxamide, also known as ethanediamide, N,N’-diethyl-, is an organic compound with the molecular formula C6H12N2O2. It is a derivative of oxamide, where the hydrogen atoms on the nitrogen atoms are replaced by ethyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Diethyloxamide can be synthesized through several methods. One common method involves the reaction of oxalyl chloride with diethylamine. The reaction proceeds as follows:
Oxalyl Chloride and Diethylamine Reaction:
Industrial Production Methods
In industrial settings, N,N’-Diethyloxamide can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-Diethyloxamide undergoes various chemical reactions, including:
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Oxidation
Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Conditions: The reaction is typically carried out in an aqueous or organic solvent under controlled temperatures.
Products: Oxidation of N,N’-Diethyloxamide can lead to the formation of corresponding oxamides or carboxylic acids.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: The reaction is usually performed in anhydrous solvents like ether or tetrahydrofuran (THF) under inert atmosphere.
Products: Reduction of N,N’-Diethyloxamide can yield primary amines or alcohols.
-
Substitution
Reagents: Various nucleophiles such as alkyl halides or amines.
Conditions: The reaction can be carried out in polar solvents like dimethylformamide (DMF) or acetonitrile (CH3CN) at elevated temperatures.
Products: Substitution reactions can lead to the formation of substituted oxamides or other derivatives.
Scientific Research Applications
N,N’-Diethyloxamide has a wide range of applications in scientific research:
-
Chemistry
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
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Biology
- Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.
- Studied for its biological activity and potential therapeutic applications.
-
Medicine
- Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
- Evaluated for its antimicrobial and anticancer properties.
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Industry
- Utilized in the production of polymers and resins.
- Applied in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-Diethyloxamide involves its interaction with various molecular targets and pathways. As a ligand, it can coordinate with metal ions, forming stable complexes that can influence biological processes. The ethyl groups on the nitrogen atoms enhance its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
N,N’-Diethyloxamide can be compared with other similar compounds, such as:
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N,N’-Dimethyloxamide
- Similar structure but with methyl groups instead of ethyl groups.
- Exhibits different physical and chemical properties due to the smaller size of the substituents.
-
Oxamide
- The parent compound with hydrogen atoms on the nitrogen atoms.
- Less lipophilic and exhibits different reactivity compared to N,N’-Diethyloxamide.
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N,N’-Diethylurea
- Contains a urea moiety instead of an oxamide moiety.
- Different hydrogen bonding capabilities and reactivity.
N,N’-Diethyloxamide stands out due to its unique combination of lipophilicity and reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
N,N'-diethyloxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-3-7-5(9)6(10)8-4-2/h3-4H2,1-2H3,(H,7,9)(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYAVOJIYAAUNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30210478 | |
Record name | N,N'-Diethyloxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30210478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
615-84-9 | |
Record name | N1,N2-Diethylethanediamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=615-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-Diethyloxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615849 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 615-84-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243629 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N'-Diethyloxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30210478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-diethyloxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.502 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N'-DIETHYLOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2873RC85Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N,N'-diethyloxamide (DEO) interact with the molybdenum center in the complex, and how does this influence its catalytic activity in olefin epoxidation?
A1: DEO acts as a bidentate ligand, meaning it binds to the molybdenum center through two oxygen atoms. [] Specifically, the oxygen atoms of the carbonyl groups (C=O) in DEO donate electron pairs to the molybdenum, forming a distorted octahedral geometry around the metal center. This coordination creates a cis-oxo, trans-Cl, cis-L configuration in the resulting [MoO2Cl2(DEO)] complex. [] This specific configuration, along with the electronic properties of DEO, influences the reactivity of the molybdenum center towards tert-butylhydroperoxide (TBHP), the oxidant used in the epoxidation reaction. The DEO ligand likely helps to activate the TBHP, facilitating the transfer of an oxygen atom to the olefin and thus enabling the epoxidation reaction.
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